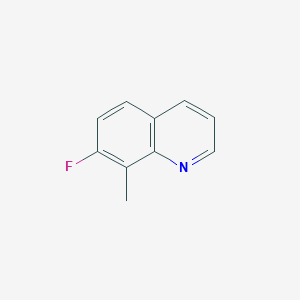

7-Fluoro-8-methylquinoline

Description

BenchChem offers high-quality 7-Fluoro-8-methylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Fluoro-8-methylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-8-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c1-7-9(11)5-4-8-3-2-6-12-10(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGAZGOSPJOIUEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structure-activity relationship of 7-fluoro-8-methylquinoline derivatives

An In-depth Technical Guide to the Structure-Activity Relationship of 7-Fluoro-8-Methylquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] The strategic introduction of substituents onto the quinoline ring system allows for the fine-tuning of their pharmacological properties. This guide focuses on the structure-activity relationship (SAR) of a specific class of quinoline derivatives: those bearing a fluorine atom at the 7-position and a methyl group at the 8-position. While direct and extensive SAR studies on this precise substitution pattern are emerging, this document synthesizes findings from closely related quinoline and fluoroquinolone analogs to provide a comprehensive overview of the key determinants of their biological activity. We will delve into the mechanistic insights, synthetic strategies, and the influence of further structural modifications on the anticancer and antimicrobial potential of these compounds.

The 7-Fluoro-8-Methylquinoline Scaffold: A Privileged Core

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a versatile pharmacophore.[1] The introduction of a fluorine atom at the 7-position and a methyl group at the 8-position creates a unique electronic and steric profile that can significantly influence the molecule's interaction with biological targets.

-

The 7-Fluoro Substituent: Fluorine is a bioisostere of a hydrogen atom but with profoundly different electronic properties. Its high electronegativity can alter the pKa of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through the formation of hydrogen bonds and other electrostatic interactions.[3] In the broader class of fluoroquinolones, a fluorine atom at the C-6 position is a well-established contributor to potent antibacterial activity.[3] While not at the 6-position, a fluorine at C-7 is also known to enhance the anticancer activity of certain quinoline derivatives.[4]

-

The 8-Methyl Substituent: The methyl group at the 8-position introduces steric bulk, which can influence the planarity of the quinoline ring and its ability to intercalate into DNA or fit into the active site of an enzyme. Depending on the specific biological target, this steric hindrance can either be detrimental or beneficial to activity. For instance, in the context of 4-aminoquinoline antimalarials, substitution at the 8-position with a methyl group has been reported to lead to a complete loss of activity.[5] However, for other biological targets, this group may confer selectivity or enhance binding.

The interplay between the electron-withdrawing fluorine and the sterically influential methyl group on the 7-fluoro-8-methylquinoline scaffold provides a rich platform for medicinal chemistry exploration.

Structure-Activity Relationships in Anticancer Applications

Quinolone derivatives have emerged as a promising class of anticancer agents, with their mechanism of action often linked to the inhibition of topoisomerase II, an enzyme crucial for DNA replication in rapidly dividing cancer cells.[3] The SAR of quinolones as anticancer agents suggests that modifications at various positions can significantly impact their cytotoxicity.

For the 7-fluoro-8-methylquinoline core, the following SAR principles can be inferred from related compounds:

-

Substituents at the 4-Position: The introduction of an amino group at the 4-position is a common strategy to enhance the antiproliferative activity of quinolines.[4] Further substitution on this amino group with a side chain can modulate the compound's solubility, cell permeability, and target engagement. Studies on related 7-substituted-4-aminoquinolines have shown that the length and nature of the alkylamino side chain are critical for potency.[4]

-

Modifications at the 2-Position: The 2-position of the quinoline ring offers another site for structural diversification. The introduction of various substituents at this position can influence the overall shape and electronic distribution of the molecule, potentially leading to altered target binding. For instance, 2-methylquinoline derivatives have demonstrated significant biological activities.[6]

Hypothesized Mechanism of Anticancer Action

The likely mechanism of action for anticancer 7-fluoro-8-methylquinoline derivatives involves the inhibition of topoisomerase II. The planar quinoline ring can intercalate into the DNA, while substituents can interact with the enzyme, stabilizing the DNA-enzyme complex and leading to double-strand breaks and ultimately apoptosis.

Caption: Hypothesized mechanism of anticancer action.

Structure-Activity Relationships in Antimicrobial Applications

The fluoroquinolone class of antibiotics is a prime example of the successful application of the quinoline scaffold in combating bacterial infections. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV. While most clinically used fluoroquinolones have a fluorine at the 6-position, the principles of their SAR can provide insights into the potential of 7-fluoro-8-methylquinoline derivatives as antimicrobial agents.

-

The C-7 Substituent: In fluoroquinolones, the substituent at the C-7 position plays a crucial role in determining the spectrum of activity and potency. Often, this position is occupied by a nitrogen-containing heterocycle, such as a piperazine or pyrrolidine ring. These groups influence the compound's penetration into bacterial cells and its interaction with the target enzymes.

-

The N-1 Substituent: The substituent at the N-1 position is also critical for antibacterial activity. Small alkyl groups, such as ethyl or cyclopropyl, are commonly found in potent fluoroquinolones.

For 7-fluoro-8-methylquinoline derivatives to be effective antimicrobial agents, it is likely that they would require further substitution at the N-1 and potentially other positions to optimize their interaction with bacterial topoisomerases.

Synthesis Strategies

The synthesis of 7-fluoro-8-methylquinoline derivatives can be achieved through various established methods for quinoline synthesis, such as the Conrad-Limpach, Doebner-von Miller, or Friedländer synthesis. The choice of starting materials is crucial for introducing the desired 7-fluoro and 8-methyl substitution pattern. A common approach would involve starting with a appropriately substituted aniline, for example, 3-fluoro-2-methylaniline.

General Synthetic Workflow

Caption: General synthetic workflow for 7-fluoro-8-methylquinoline derivatives.

Experimental Protocols

Protocol 1: Synthesis of a 4-Amino-7-fluoro-8-methylquinoline Derivative

This protocol is a representative example based on common synthetic strategies for analogous compounds.

Step 1: Condensation

-

To a solution of 3-fluoro-2-methylaniline (1.0 eq) in ethanol, add diethyl 2-(ethoxymethylene)malonate (1.1 eq).

-

Reflux the mixture for 4 hours.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure to obtain the intermediate enamine.

Step 2: Cyclization

-

Add the crude enamine to diphenyl ether.

-

Heat the mixture to 250 °C for 1 hour.

-

Cool the reaction to room temperature and add hexane to precipitate the product.

-

Filter the solid and wash with hexane to yield ethyl 7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Step 3: Hydrolysis and Decarboxylation

-

Suspend the product from Step 2 in a 10% aqueous sodium hydroxide solution.

-

Reflux the mixture for 2 hours.

-

Cool the reaction to 0 °C and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Filter the solid and heat it at its melting point until gas evolution ceases to afford 7-fluoro-8-methylquinolin-4(1H)-one.

Step 4: Chlorination

-

To the quinolinone from Step 3, add phosphorus oxychloride (5.0 eq).

-

Reflux the mixture for 3 hours.

-

Cool the reaction and pour it onto crushed ice.

-

Neutralize with a saturated sodium bicarbonate solution and extract with dichloromethane.

-

Dry the organic layer over sodium sulfate and concentrate to give 4-chloro-7-fluoro-8-methylquinoline.

Step 5: Amination

-

To a solution of 4-chloro-7-fluoro-8-methylquinoline (1.0 eq) in isopropanol, add the desired amine (e.g., N,N-dimethylethylenediamine) (1.2 eq).

-

Reflux the mixture for 6 hours.

-

Cool the reaction and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to obtain the final 4-amino-7-fluoro-8-methylquinoline derivative.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxicity of the synthesized compounds.

Step 1: Cell Culture

-

Culture a human cancer cell line (e.g., MCF-7 breast cancer cells) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO2.

Step 2: Cell Seeding

-

Harvest the cells and seed them into 96-well plates at a density of 5,000 cells per well.

-

Incubate the plates for 24 hours to allow for cell attachment.

Step 3: Compound Treatment

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial dilutions of the stock solution to obtain a range of final concentrations.

-

Add the diluted compounds to the wells and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

Step 4: MTT Assay

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Step 5: Data Analysis

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation

Table 1: Hypothetical Anticancer Activity of 7-Fluoro-8-Methylquinoline Derivatives

| Compound ID | R1 (at C-2) | R2 (at C-4) | IC50 (µM) vs. MCF-7 |

| FMQ-1 | H | -NH-(CH2)2-N(CH3)2 | 1.5 |

| FMQ-2 | CH3 | -NH-(CH2)2-N(CH3)2 | 0.8 |

| FMQ-3 | H | -NH-(CH2)3-N(CH3)2 | 3.2 |

| FMQ-4 | H | -NH-Cyclopropyl | 5.1 |

| Doxorubicin | - | - | 0.5 |

This data is hypothetical and for illustrative purposes only.

Conclusion and Future Perspectives

The 7-fluoro-8-methylquinoline scaffold represents a promising starting point for the development of novel therapeutic agents. The existing knowledge on the SAR of related quinoline and fluoroquinolone derivatives provides a rational basis for the design of new compounds with potentially enhanced anticancer and antimicrobial activities. Key areas for future research include the synthesis and biological evaluation of a diverse library of 7-fluoro-8-methylquinoline derivatives with various substituents at the 2-, 4-, and N-1 positions. A deeper understanding of their mechanism of action and preclinical evaluation of the most promising candidates will be crucial for translating these findings into clinical applications.

References

-

ResearchGate. (n.d.). Structure-activity relationship of fluoroquinolones as anticancer agents. Retrieved from [Link]

-

Le, T. N., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21356-21371. [Link]

-

Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 437-449. [Link]

-

Pharma Attitude. (2020, August 31). SAR of 4 Aminoquinoline [Video]. YouTube. [Link]

-

MDPI. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]

-

MDPI. (n.d.). A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 12(5), 6349-6371. [Link]

-

SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

-

Sun, X., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3373. [Link]

-

Royal Society of Chemistry. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Retrieved from [Link]

-

MDPI. (n.d.). Fluorescent Marinoquinoline Derivative as Inhibitors of Plasmodium falciparum: SAR Analysis, Mode of Action and In Vivo Studies. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Retrieved from [Link]

-

MDPI. (n.d.). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Retrieved from [Link]

-

ACS Publications. (2026). Regioselective 1,2-Diamination of Aryl-Substituted 1,3-Dienes via Axial PPh3-Coordinated Dirhodium(II) Catalysis. Retrieved from [Link]

-

ResearchGate. (n.d.). (2R, 4S, 5S) 1-(4-(4-(((7-Chloroquinolin-4-yl)amino)methyl)-1H-1,2,3-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4( -. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Retrieved from [Link]

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 7-Fluoro-8-methylquinoline as a PI3K Inhibitor Intermediate

The following technical guide details the role, synthesis, and application of 7-Fluoro-8-methylquinoline as a high-value intermediate in the development of Phosphoinositide 3-kinase (PI3K) inhibitors.

Executive Summary

7-Fluoro-8-methylquinoline represents a "privileged scaffold" in kinase inhibitor medicinal chemistry, specifically targeting the PI3K/Akt/mTOR signaling pathway. While first-generation PI3K inhibitors (e.g., Idelalisib, Duvelisib) utilize isoquinoline or quinazolinone cores, the 7-fluoro-8-methylquinoline scaffold has emerged in patent literature (e.g., Intellikine, Infinity Pharmaceuticals) as a critical intermediate for next-generation inhibitors designed to overcome isoform selectivity issues (PI3K

This guide provides a comprehensive workflow for the synthesis, functionalization, and validation of this intermediate, tailored for drug discovery teams optimizing potency and pharmacokinetic (PK) profiles.

Structural Rationale & SAR Logic

The efficacy of 7-Fluoro-8-methylquinoline stems from precise steric and electronic modulation of the ATP-binding pocket within the p110 catalytic subunit of PI3K.

Mechanism of Action

-

Hinge Binding (N1 Interaction): The quinoline nitrogen (N1) serves as the primary hydrogen bond acceptor, interacting with the backbone amide of Val882 (in PI3K

) or Val851 (in PI3K -

Selectivity Enforcement (8-Methyl): The C8-methyl group introduces steric bulk that restricts the rotation of the inhibitor, forcing it into a conformation that fits the "selectivity pocket" unique to specific PI3K isoforms, thereby reducing off-target toxicity.

-

Metabolic Blockade (7-Fluoro): The C7 position is a metabolic "soft spot" on the quinoline ring, prone to oxidative metabolism by CYP450 enzymes. Fluorine substitution at this position blocks hydroxylation, significantly extending the drug's half-life (

) without altering steric volume.

Visualization: PI3K Signaling & Inhibition Logic

The following diagram illustrates the PI3K signaling cascade and the precise intervention point of quinoline-based inhibitors.

Figure 1: PI3K signaling cascade showing the competitive inhibition of the p110 catalytic subunit by quinoline derivatives.[1][2]

Experimental Protocol: Synthesis of the Core Intermediate

The synthesis of the di-functionalized core, 2,4-dichloro-7-fluoro-8-methylquinoline , is the industry-standard entry point. This route utilizes a cyclocondensation approach that is scalable and avoids expensive transition metal catalysts in the early steps.

Reaction Scheme Overview

-

Precursor: 2-Fluoro-3-methylaniline.

-

Reagent: Malonic acid + Phosphoryl Chloride (POCl

). -

Product: 2,4-Dichloro-7-fluoro-8-methylquinoline.

Step-by-Step Methodology

Safety Note: POCl

Materials:

-

2-Fluoro-3-methylaniline (CAS: 149959-53-7)

-

Malonic acid[3]

-

Phosphoryl chloride (POCl

) -

Ice water[3]

-

Ethyl Acetate (EtOAc)

-

Sodium Bicarbonate (NaHCO

)

Protocol:

-

Setup: Charge a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar with 2-Fluoro-3-methylaniline (1.0 equiv).

-

Reagent Addition: Carefully add POCl

(10-15 volumes) to the amine. The reaction is exothermic; add slowly. -

Cyclization Agent: Add Malonic acid (1.5 equiv) portion-wise to the stirring solution.

-

Reaction: Heat the mixture to 80–100°C and stir for 12–16 hours. Monitor by LC-MS for the disappearance of the aniline and formation of the dichloro-species (

[M+H]).-

Mechanistic Insight: The malonic acid undergoes condensation with the aniline to form a bis-amide/enolate intermediate, which cyclizes. POCl

acts as both the solvent and the chlorinating agent, converting the transient hydroxy groups at C2 and C4 directly to chlorides.

-

-

Quenching (Critical): Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice with vigorous stirring to hydrolyze excess POCl

. Do not add water to the reaction flask. -

Extraction: Neutralize the aqueous phase with saturated NaHCO

(pH ~8). Extract with EtOAc (3x). -

Purification: Dry the organic layer over anhydrous Na

SO

Visualization: Synthetic Workflow

Figure 2: One-pot cyclization and chlorination to generate the reactive dichloro-core.

Downstream Application: Functionalization Strategies

Once the 2,4-dichloro-7-fluoro-8-methylquinoline core is synthesized, it serves as a diverge point for library generation. The C4-chloride is significantly more reactive toward nucleophilic aromatic substitution (S

Selective Functionalization Protocol

Objective: Install a solubilizing group or pharmacophore at C4, leaving C2 available for subsequent coupling (e.g., Suzuki reaction with an aryl boronic acid).

-

Reaction: S

Ar Displacement. -

Reagents: 2,4-Dichloro-7-fluoro-8-methylquinoline + Amine (e.g., 4-chlorobenzylamine or a piperazine derivative).[4]

-

Conditions:

-

Solvent: NMP or 1,4-Dioxane.

-

Base: DIPEA (Diisopropylethylamine) or K

CO -

Temp: Ambient to 60°C. (Higher temps may trigger bis-substitution).

-

-

Outcome: Formation of 2-chloro-4-amino-7-fluoro-8-methylquinoline .

Data Summary: Reactivity Profile

| Position | Reactivity | Preferred Reaction | Typical Substituent |

| C4-Cl | High | S | Amines (Solubilizing tails, Morpholine) |

| C2-Cl | Moderate | Suzuki-Miyaura Coupling | Aryl/Heteroaryl groups (Hinge binders) |

| C7-F | Low | Stable (Metabolic Blocker) | N/A (Remains intact) |

| C8-Me | Inert | Steric Control | N/A (Remains intact) |

Quality Control & Characterization

Validation of the intermediate requires confirming the regiochemistry (7-F vs 8-Me positioning) and purity.

Analytical Specifications

-

HPLC Purity: >98% (Area under curve at 254 nm).

-

Mass Spectrometry (LC-MS):

-

Observe characteristic chlorine isotope pattern (3:1 for mono-Cl, 9:6:1 for di-Cl).

-

2,4-Dichloro-7-fluoro-8-methylquinoline MW: ~230 Da.

-

-

F NMR:

-

Crucial for confirming the integrity of the C-F bond.

-

Expected Shift:

-105 to -115 ppm (Ar-F).

-

-

H NMR (DMSO-d

-

Methyl Group: Singlet/Doublet (due to F-coupling) around

2.4–2.6 ppm. -

Aromatic Protons: Distinct splitting patterns due to H-F coupling (

).

-

References

- Intellikine, Inc. (2015). Quinoline derivatives as kinase inhibitors. US Patent 9,029,392B2.

-

Infinity Pharmaceuticals. (2017).[5] Substituted 2,4-diamino-quinoline derivatives for use in the treatment of proliferative diseases. WO Patent 2017191599A1. Google Patents.

-

Winkler, D. et al. (2013). PI3K-delta and PI3K-gamma inhibition by IPI-145 (Duvelisib).[2][6] Chemistry & Biology. [Link]

-

Perry, M. et al. (2022). Recent Advances in PI3 Kinase Inhibitors: Structure-Activity Relationships. Bentham Science. [Link]

Sources

- 1. US9029392B2 - Quinoline derivatives as kinase inhibitors - Google Patents [patents.google.com]

- 2. Discovery of a Series of 5,11-Dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-ones as Selective PI3K-δ/γ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2017191599A1 - Substituted 2, 4-diamino-quinoline derivatives for use in the treatment of proliferative diseases - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. medchemexpress.com [medchemexpress.com]

Technical Guide: Applications of Fluorinated Methylquinolines in Medicinal Chemistry

Executive Summary: The Strategic Intersection of Fluorine and Methylation

In modern medicinal chemistry, the quinoline scaffold is a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. However, the optimization of this scaffold often hits a wall regarding metabolic stability, solubility, and selectivity. This guide focuses on a specific, high-value subclass: Fluorinated Methylquinolines .

The simultaneous incorporation of fluorine (F) and methyl (Me) groups is not merely additive; it is synergistic.

-

The Fluorine Effect: Modulates pKa (basicity of the quinoline nitrogen), blocks metabolic "soft spots" (preventing ring oxidation), and alters lipophilicity (

) and membrane permeability. -

The Methyl Effect: Provides steric bulk to lock active conformations (atropisomerism), enhances solubility (disrupting crystal packing), and serves as a "magic methyl" handle for hydrophobic pockets.

This guide categorizes these compounds into two distinct architectural classes:

-

Ring-Fluorinated Methylquinolines: F and Me are separate substituents on the aromatic core (e.g., 8-fluoro-2-methylquinoline).

-

Fluoroalkyl-Quinolines: The methyl group itself is fluorinated (e.g., 2-trifluoromethylquinoline), acting as a bioisostere for larger halogens or alkyl groups.

Therapeutic Applications & Mechanisms[1][2]

Infectious Diseases: The Mefloquine Lineage

The most historically significant application lies in antimalarials. Mefloquine is the archetype of a fluoroalkyl-quinoline .

-

Mechanism: Interacts with the parasite's heme polymerization process and targets the 80S ribosome.

-

The F/Me Role: The bis-(trifluoromethyl) groups at positions 2 and 8 are critical. They increase lipophilicity to cross parasitic membranes and prevent metabolic degradation of the methyl positions.

-

Next-Gen Analogs: Recent research (Wipf et al.) has replaced the -CF3 group with pentafluorosulfanyl (-SF5) groups. The -SF5 group is more lipophilic and sterically demanding than -CF3, improving selectivity and reducing the neurotoxicity associated with Mefloquine's blood-brain barrier (BBB) penetration.

Oncology: Kinase Inhibition & Intercalation

Fluorinated methylquinolines are potent scaffolds for Tyrosine Kinase Inhibitors (TKIs).

-

Target Binding: The quinoline nitrogen often acts as a hydrogen bond acceptor in the ATP-binding pocket.

-

SAR Insight: Placing a Fluorine atom at the C6 or C7 position modulates the electron density of the ring, fine-tuning the basicity of the N1 atom. A methyl group at C3 or C4 often directs the side chains into the hydrophobic back-pocket of the kinase.

-

Case Study: 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amine derivatives have shown IC50 values < 1.0 μM against colorectal cancer lines.[1] The fluorine on the benzyloxy tail prevents rapid oxidative dealkylation (metabolic switching).

CNS Agents & PET Imaging

-

Blood-Brain Barrier (BBB): The high electronegativity of fluorine reduces the basicity of the quinoline nitrogen, reducing protonation at physiological pH. This increases the fraction of neutral molecules, facilitating passive diffusion across the BBB.

-

PET Radiotracers: 8-[18F]fluoro-2-methylquinoline derivatives are emerging as radiotracers. The C8 position is accessible via late-stage C-H activation, allowing for the imaging of neurodegenerative disease markers.

Structure-Activity Relationship (SAR) Visualization[4]

The following diagram illustrates the decision matrix for substituting the quinoline core to optimize biological activity.

Figure 1: SAR Decision Tree for Fluorinated Methylquinolines. Blue nodes represent structural inputs; Green nodes represent medicinal chemistry outcomes.

Technical Protocol: Synthesis of 8-Fluoro-2,3-Dimethylquinoline Derivatives

This protocol details the synthesis of a Class 1 compound (Ring-fluorinated methylquinoline). This method utilizes a modified Conrad-Limpach cyclization, which is robust and scalable.

Objective: Synthesis of 8-fluoro-2,3-dimethylquinolin-4-ol (Intermediate for antifungal/anticancer agents).

Reagents & Materials

-

Substrate: 2-Fluoroaniline (1.0 eq)

-

Reagent: Ethyl 2-methylacetoacetate (1.2 eq)

-

Catalyst: p-Toluenesulfonic acid (p-TSA) (0.05 eq) or Polyphosphoric acid (PPA)

-

Solvent: Toluene (Step 1), Diphenyl ether (Step 2)

Step-by-Step Methodology

Step 1: Enamine Formation (Condensation)

-

Charge a round-bottom flask equipped with a Dean-Stark trap with 2-fluoroaniline (10 mmol), ethyl 2-methylacetoacetate (12 mmol), p-TSA (0.5 mmol), and Toluene (50 mL).

-

Reflux the mixture at 110°C for 4–6 hours. Monitor water collection in the trap.

-

Checkpoint: Reaction is complete when water evolution ceases.

-

Concentrate the solvent under reduced pressure to yield the crude enamine intermediate (ethyl 3-((2-fluorophenyl)amino)-2-methylbut-2-enoate).

Step 2: Thermal Cyclization (Gould-Jacobs Type)

-

Add the crude enamine to pre-heated Diphenyl ether (20 mL) at 250°C .

-

Note: High temperature is critical to overcome the activation energy for aromatic cyclization.

-

-

Stir for 30–60 minutes.

-

Cool the reaction mixture to room temperature.

-

Add n-Hexane (50 mL) to precipitate the product.

-

Filter the solid and wash with cold hexane/diethyl ether (1:1).

Step 3: Functionalization (Optional Chlorination)

-

To convert the 4-OH to 4-Cl (for further coupling): Reflux the solid in POCl3 (5 eq) for 2 hours.

-

Quench carefully on ice. Neutralize with NaHCO3. Extract with DCM.

Synthesis Workflow Visualization

Figure 2: Synthetic Pathway for 8-Fluoro-2,3-dimethylquinoline Scaffolds.

Quantitative Data Summary

The following table summarizes key physicochemical changes observed when substituting Hydrogen with Fluorine or Methyl groups on the quinoline core.

| Property | Unsubstituted Quinoline | 8-Fluoro-Quinoline | 2-Methyl-Quinoline | 8-Fluoro-2-Methyl-Quinoline | Impact Analysis |

| pKa (N1) | 4.90 | ~3.80 | 5.80 | ~4.70 | F lowers basicity (better BBB perm); Me raises basicity. Combination balances pKa. |

| LogP | 2.03 | 2.25 | 2.45 | ~2.70 | Both F and Me increase lipophilicity, improving membrane crossing. |

| Metabolic Stability | Low (C8 oxidation) | High (Blocked) | Moderate (Benzylic ox) | High | F blocks ring oxidation; Me at C2 is sterically protected. |

| Solubility | Moderate | Moderate | Low | Moderate | F disrupts crystal packing, offsetting the lipophilicity of the Methyl group. |

Future Outlook: Late-Stage Fluorination

The future of this field lies in C-H Activation . Traditional methods (like the protocol above) require pre-functionalized anilines. Emerging protocols allow for the direct fluorination of existing methylquinolines using Silver(I) Fluoride (AgF) and Palladium catalysis.[2] This enables "late-stage functionalization" of drug candidates, allowing researchers to install the 18F isotope for PET imaging without rebuilding the molecule from scratch.

References

-

National Institutes of Health (NIH). (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. MDPI. Retrieved from [Link]

-

Wipf, P., et al. (2015). Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine. National Institutes of Health. Retrieved from [Link]

-

Nan, J., et al. (2019).[3] Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids. Organic Letters. Retrieved from [Link]

-

Hooker, J. M., et al. (2019). C–H 18F-Fluorination of 8-Methylquinolines with Ag[18F]F. OSTI. Retrieved from [Link]

Sources

- 1. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. osti.gov [osti.gov]

- 3. Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources [organic-chemistry.org]

A Technical Guide to the Organic Solvent Solubility of 7-Fluoro-8-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility characteristics of 7-fluoro-8-methylquinoline in organic solvents. Given the specificity of this compound, readily available quantitative solubility data is scarce. Therefore, this document focuses on delivering a robust predictive framework based on molecular structure, providing analogous data from similar compounds, and detailing a rigorous experimental protocol for solubility determination.

Theoretical Framework: Understanding the Molecule

The solubility of a compound is fundamentally dictated by its intermolecular interactions with the solvent. The structure of 7-fluoro-8-methylquinoline—a substituted quinoline core—presents several key features that govern these interactions.

-

Quinoline Core: The bicyclic aromatic system is largely nonpolar and capable of π-π stacking interactions. The nitrogen atom introduces a dipole moment and acts as a weak hydrogen bond acceptor.

-

Fluorine Substituent (C7): As the most electronegative element, fluorine is a strong electron-withdrawing group, which can influence the electron density of the aromatic system. It can also act as a weak hydrogen bond acceptor.

-

Methyl Group (C8): This is a nonpolar, electron-donating group that adds steric bulk and enhances lipophilicity. Its position adjacent to the fluorine atom may create unique electronic and steric effects.

The interplay of these features suggests that 7-fluoro-8-methylquinoline will exhibit a nuanced solubility profile, favoring solvents that can engage in a combination of nonpolar, dipolar, and weak hydrogen-bonding interactions.

Caption: Key molecular features of 7-fluoro-8-methylquinoline.

Predictive Solubility Analysis

A powerful tool for predicting solubility is the Hansen Solubility Parameters (HSP) framework.[1][2] HSP is based on the principle that "like dissolves like" and quantifies this by assigning three parameters to both the solute and the solvent:

-

δD: Energy from dispersion forces.

-

δP: Energy from dipolar intermolecular forces.

-

δH: Energy from hydrogen bonds.[2]

While the exact HSP values for 7-fluoro-8-methylquinoline are not published, we can estimate its character and predict its compatibility with various solvents. The molecule's aromaticity suggests a significant δD , the fluoro- and nitrogen-moieties contribute to δP , and the nitrogen and fluorine atoms provide a capacity for hydrogen bonding, influencing δH .

Based on this analysis and data from structurally similar quinoline derivatives, a qualitative prediction of solubility can be made.[3] For instance, a study on 6-bromo-2-methylquinoline showed its highest solubility in toluene, followed by ethyl acetate and acetone, and lower solubility in alcohols and water.[3] This suggests that solvents with moderate polarity and good dispersion forces are effective for substituted quinolines.

Table 1: Predicted Solubility of 7-Fluoro-8-methylquinoline in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions can effectively solvate the polar aspects of the molecule. |

| Ethers | THF, Dioxane | High to Moderate | Good balance of polar (ether oxygen) and nonpolar (alkyl backbone) characteristics. |

| Ketones | Acetone, MEK | High to Moderate | Similar to ethers, offers a good balance of interactions. |

| Esters | Ethyl Acetate | Moderate | Effective at solvating moderately polar compounds. |

| Chlorinated | Dichloromethane (DCM) | Moderate | Primarily dispersion and dipole forces; effective for many aromatic compounds. |

| Aromatic | Toluene, Xylene | Moderate to Low | π-π stacking interactions are favorable, but may be less effective if polar interactions are dominant for this specific solute. |

| Alcohols | Methanol, Ethanol | Moderate to Low | The solute is only a weak hydrogen bond acceptor, potentially limiting interaction with the strong hydrogen-bonding network of alcohols. |

| Nonpolar Alkanes | Hexane, Heptane | Low | Lack of polarity makes these poor solvents for the polar quinoline derivative. |

Experimental Protocol for Solubility Determination

To obtain quantitative data, a standardized experimental approach is essential. The Shake-Flask method, as described in OECD Test Guideline 105, is a reliable and widely accepted procedure for determining the solubility of substances.[4][5][6] This method is suitable for compounds with solubilities above 0.01 g/L.[4][5][6]

Objective: To determine the saturation solubility of 7-fluoro-8-methylquinoline in a selected organic solvent at a controlled temperature (e.g., 25°C).

Materials:

-

7-Fluoro-8-methylquinoline (solid, of known purity)

-

HPLC-grade organic solvents

-

Analytical balance

-

Thermostatically controlled shaker bath

-

Centrifuge capable of temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer

Methodology: The Shake-Flask Protocol

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure:

-

Preparation: Add an excess amount of solid 7-fluoro-8-methylquinoline to a flask containing a known volume of the chosen solvent. The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Seal the flask and place it in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C ± 0.5°C). Agitate the mixture for a sufficient time to reach equilibrium. A preliminary test can determine the necessary time, but 24 to 48 hours is typical.

-

Phase Separation: After equilibration, allow the flasks to stand in the thermostat bath to let solids settle. Then, centrifuge the samples at the same temperature to pellet the remaining undissolved solid. This step is critical to avoid transferring solid particles into the sample for analysis.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. To ensure no particulate matter is included, pass the sample through a chemically inert syringe filter (e.g., 0.22 µm PTFE).

-

Dilution: Accurately perform a serial dilution of the filtered saturated solution to bring the concentration within the linear range of the analytical instrument.

-

Analysis: Quantify the concentration of 7-fluoro-8-methylquinoline in the diluted samples using a validated analytical method, such as HPLC with UV detection or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound is required.

-

Calculation: Use the measured concentration of the diluted sample and the dilution factor to calculate the concentration of the saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature. The experiment should be repeated at least in triplicate to ensure reproducibility.

Data Summary and Interpretation

The results from the experimental protocol should be compiled into a clear, quantitative table.

Table 2: Experimentally Determined Solubility of 7-Fluoro-8-methylquinoline at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Acetonitrile | Result | Result |

| e.g., Methanol | Result | Result |

| e.g., Toluene | Result | Result |

| e.g., Dichloromethane | Result | Result |

| e.g., Hexane | Result | Result |

Interpreting this data in the context of the solvent's Hansen Solubility Parameters can provide deeper insights into the solute-solvent interactions and build a robust model for predicting solubility in other, untested solvent systems.[7]

Conclusion

While direct published solubility data for 7-fluoro-8-methylquinoline is limited, a combination of theoretical analysis based on its molecular structure and analogous data provides a strong predictive framework. This guide establishes that polar aprotic solvents are likely to be the most effective, while nonpolar alkanes will be poor solvents. For definitive quantitative data, the detailed Shake-Flask experimental protocol provides a reliable and scientifically validated method for researchers to determine the solubility in any organic solvent of interest, empowering informed decisions in drug development and chemical research.

References

-

AERU. (n.d.). 8-hydroxyquinoline. University of Hertfordshire. Retrieved from [Link]

-

Droge, S. T. J., & Goss, K.-U. (2013). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 93(6), 979-990. Retrieved from [Link]

-

Phytosafe. (n.d.). OECD 105. Retrieved from [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 8-Methylquinoline. PubChem Compound Database. Retrieved from [Link]

-

National Toxicology Program. (2009). Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). U.S. Department of Health and Human Services. Retrieved from [Link]

-

Zhang, L., & Huang, C. (2023). Study on 6-Bromo-2-methylquinoline in Ten Monosolvents and Four Binary Blends at 278.15–323.15 K: Solubility, Correlation, and Solvent Effect. Journal of Chemical & Engineering Data, 68(5), 1235–1248. Retrieved from [Link]

-

Garrett, E. R., & Smythe, R. L. (1903). Synthesis of derivatives of quinoline. Journal of the American Chemical Society, 25(3), 269-278. Retrieved from [Link]

-

NIST/TRC. (2012). 7-methylquinoline. Web Thermo Tables (WTT). Retrieved from [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

-

Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

-

Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 143. Retrieved from [Link]

-

OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Retrieved from [Link]

-

Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

Lan, Y., et al. (2019). Harnessing Hansen Solubility Parameters to Predict Organogel Formation. Gels, 5(2), 28. Retrieved from [Link]

-

Boukli, H., et al. (2022). Protocol for the synthesis of quinoline derivatives. ResearchGate. Retrieved from [Link]

-

Plante, J., & Fardin, G. (2019). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 4(1), 1846-1856. Retrieved from [Link]

-

West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. Retrieved from [Link]

-

Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. Retrieved from [Link]

-

Kumar, P. H., et al. (2012). Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica, 4(3), 900-905. Retrieved from [Link]

Sources

- 1. Solubility parameters (HSP) [adscientis.com]

- 2. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 5. OECD 105 - Phytosafe [phytosafe.com]

- 6. oecd.org [oecd.org]

- 7. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

An In-Depth Technical Guide to 7-Fluoro-8-methylquinoline: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluoro-8-methylquinoline is a halogenated derivative of the quinoline scaffold, a core structure in numerous biologically active compounds. While specific experimental data for this particular isomer is not extensively documented in publicly accessible databases, its molecular formula and weight can be definitively established. This guide provides a comprehensive overview of 7-fluoro-8-methylquinoline, detailing its chemical formula and molecular weight. By drawing upon established principles of organic chemistry and the well-documented properties of analogous quinoline derivatives, this document further explores probable synthetic routes, predicted chemical characteristics, potential applications in medicinal chemistry and materials science, and essential safety considerations. This guide serves as a foundational resource for researchers interested in the synthesis and exploration of novel fluorinated quinoline compounds.

Core Molecular Attributes: Formula and Molecular Weight

The fundamental identity of a chemical compound lies in its molecular formula and corresponding molecular weight. For 7-fluoro-8-methylquinoline, these core attributes are derived from its constituent atoms.

The molecular formula is determined by the summation of the atoms present in the quinoline ring system, with the addition of a fluorine atom at the 7-position and a methyl group at the 8-position. The parent quinoline structure has a formula of C₉H₇N. The substitution of a hydrogen atom with a fluorine atom and another with a methyl group (CH₃) results in the following molecular formula:

Molecular Formula: C₁₀H₈FN

The molecular weight is calculated from the atomic weights of the constituent elements: Carbon (C), Hydrogen (H), Fluorine (F), and Nitrogen (N). Using the most common isotopes of these elements, the approximate molecular weight is calculated as follows:

-

(10 x 12.011) + (8 x 1.008) + (1 x 18.998) + (1 x 14.007) = 161.18 g/mol

For high-resolution mass spectrometry, the monoisotopic mass, which is calculated using the mass of the most abundant isotope of each element, is a more precise value. The monoisotopic mass for C₁₀H₈FN is approximately 161.0641 Da [1].

Table 1: Core Molecular Data for 7-Fluoro-8-methylquinoline

| Property | Value |

| Molecular Formula | C₁₀H₈FN |

| Molecular Weight | 161.18 g/mol |

| Monoisotopic Mass | 161.0641 Da |

Synthesis Strategies: A Predictive Approach

The Skraup-Doebner-von Miller Synthesis and its Analogs

The Skraup synthesis is a classic and versatile method for the preparation of quinolines. A generalized workflow for the synthesis of 7-fluoro-8-methylquinoline via a Skraup-type reaction is proposed below.

Proposed Synthetic Workflow:

Caption: Proposed Skraup synthesis of 7-fluoro-8-methylquinoline.

Experimental Protocol (Hypothetical):

-

Reaction Setup: In a fume hood, a round-bottom flask equipped with a reflux condenser and a mechanical stirrer is charged with 2-fluoro-3-methylaniline.

-

Addition of Reagents: Concentrated sulfuric acid is carefully added to the aniline with cooling. Subsequently, glycerol is added, followed by a suitable oxidizing agent (e.g., nitrobenzene).

-

Reaction Conditions: The mixture is heated cautiously. The reaction is typically exothermic and requires careful temperature control. After the initial vigorous reaction subsides, the mixture is heated to reflux for several hours to ensure complete reaction.

-

Workup and Purification: Upon cooling, the reaction mixture is poured into a large volume of water and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product. The crude 7-fluoro-8-methylquinoline is then isolated by filtration or extraction with an organic solvent.

-

Purification: The product can be purified by techniques such as steam distillation, vacuum distillation, or column chromatography.

Causality of Experimental Choices:

-

2-Fluoro-3-methylaniline: The selection of this starting material is critical as it dictates the substitution pattern of the final quinoline product. The amino group directs the cyclization, and the positions of the fluoro and methyl substituents are retained in the final product.

-

Glycerol: Upon dehydration with sulfuric acid, glycerol forms acrolein, which is the α,β-unsaturated carbonyl compound that undergoes a Michael addition with the aniline.

-

Oxidizing Agent: The dihydroquinoline intermediate formed after cyclization needs to be oxidized to the aromatic quinoline. Nitrobenzene is a common choice as it is reduced to aniline, which can be easily removed.

-

Sulfuric Acid: It serves as both a catalyst for the cyclization and a dehydrating agent for the conversion of glycerol to acrolein.

Alternative Synthetic Routes

Other established methods for quinoline synthesis, such as the Combes quinoline synthesis or the Gould-Jacobs reaction , could also be adapted. For instance, the Gould-Jacobs reaction would involve the reaction of 2-fluoro-3-methylaniline with ethoxymethylenemalonic ester followed by cyclization and subsequent decarboxylation.

Predicted Chemical Properties and Reactivity

The chemical behavior of 7-fluoro-8-methylquinoline is influenced by the interplay of the electron-withdrawing fluorine atom and the electron-donating methyl group on the quinoline ring system.

-

Basicity: The nitrogen atom in the quinoline ring possesses a lone pair of electrons, rendering the molecule basic. The presence of the electron-withdrawing fluorine atom is expected to decrease the basicity compared to unsubstituted quinoline.

-

Electrophilic Aromatic Substitution: The quinoline ring is generally deactivated towards electrophilic attack compared to benzene. The substitution pattern will direct incoming electrophiles. The benzene ring portion of the quinoline is more reactive than the pyridine ring.

-

Nucleophilic Aromatic Substitution: The pyridine ring is susceptible to nucleophilic attack, particularly at the 2- and 4-positions.

Potential Applications in Research and Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a wide range of biologically active compounds[2]. The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity[3].

Medicinal Chemistry

-

Antimicrobial Agents: Fluoroquinolones are a well-established class of broad-spectrum antibiotics[3][4]. Novel fluorinated quinolines are continuously being investigated for their potential to overcome antibiotic resistance.

-

Anticancer Agents: Numerous quinoline derivatives have demonstrated potent anticancer activity by targeting various cellular pathways[5]. The specific substitution pattern of 7-fluoro-8-methylquinoline could lead to novel interactions with biological targets.

-

Antiviral and Antifungal Activity: The quinoline nucleus is also found in compounds with antiviral and antifungal properties[5].

Materials Science

-

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are utilized as ligands in metal complexes for OLED applications due to their electronic properties and ability to form stable chelates.

-

Sensors: The quinoline ring system can be functionalized to create fluorescent chemosensors for the detection of metal ions.

Safety and Handling

As there is no specific safety data sheet (SDS) for 7-fluoro-8-methylquinoline, a cautious approach based on the known hazards of similar compounds, such as 8-fluoroquinoline, is imperative[6].

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Hazard Identification (Predicted):

Based on analogous compounds, 7-fluoro-8-methylquinoline is likely to be:

-

A skin and eye irritant.

-

Harmful if swallowed or inhaled.

A comprehensive risk assessment should be conducted before handling this compound.

Conclusion

7-Fluoro-8-methylquinoline, with a molecular formula of C₁₀H₈FN and a molecular weight of approximately 161.18 g/mol , represents an intriguing yet under-explored member of the fluorinated quinoline family. While direct experimental data is sparse, established synthetic methodologies, particularly the Skraup synthesis, offer plausible routes for its preparation. The unique electronic properties conferred by the fluoro and methyl substituents suggest its potential as a valuable scaffold in the development of novel pharmaceuticals and functional materials. This guide provides a foundational framework for researchers to embark on the synthesis and investigation of this promising compound, with a strong emphasis on adhering to rigorous safety protocols.

References

-

7-Chloro-8-Methylquinoline. (2026). Understanding the Chemical Properties of 7-Chloro-8-Methylquinoline. Retrieved from [Link]

-

Severinsen, R., Vianello, R., Leito, I., & Buchner, M. R. (2020). Synthesis and Basicity Studies of Quinolino[7,8-h]quinoline Derivatives. The Journal of Organic Chemistry, 85(16), 10565–10577. [Link]

-

Verma, K., & Tiwari, V. K. (2021). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Molecules, 26(23), 7277. [Link]

-

PubChemLite. (n.d.). 8-fluoro-7-methylquinoline (C10H8FN). Retrieved from [Link]

-

Scientific Instrument Services. (n.d.). Exact Mass Calculator, Single Isotope Version. Retrieved from [Link]

-

Severinsen, R. (2020). The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives (Doctoral dissertation, Massey University). [Link]

-

Al-Ostoot, F. H., Al-Ghamdi, M. A., & Al-Zahrani, A. A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]

-

Al-Trawneh, S. A., Al-Salahat, K. A., & Al-Hiari, Y. M. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Antibiotics, 11(3), 343. [Link]

-

PubChem. (n.d.). 8-Fluoroquinoline. Retrieved from [Link]

-

Gholam-Hosseini, S., & Shiri, M. (2018). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands in Medicinal Chemistry, 1(1), e1. [Link]

-

Singh, P. P., & Kumar, R. (2020). Fluoroquinolones: Chemistry & Action – A Review. ResearchGate. [Link]

-

Patel, K., & Patel, D. (2023). Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 81(2), 1-7. [Link]

Sources

- 1. PubChemLite - 8-fluoro-7-methylquinoline (C10H8FN) [pubchemlite.lcsb.uni.lu]

- 2. brieflands.com [brieflands.com]

- 3. mdpi.com [mdpi.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]

- 6. 8-Fluoroquinoline | C9H6FN | CID 67856 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to High-Purity 7-Fluoro-8-methylquinoline for Researchers and Drug Development Professionals

This in-depth guide provides a comprehensive overview of high-purity 7-Fluoro-8-methylquinoline, a fluorinated quinoline derivative of significant interest in medicinal chemistry and materials science. This document delves into its chemical properties, synthesis, purification, and analytical characterization. Furthermore, it offers a landscape of commercial suppliers, pricing considerations, and explores its applications in drug discovery and development, supported by established experimental protocols.

Introduction to 7-Fluoro-8-methylquinoline: A Privileged Scaffold in Modern Chemistry

Quinoline and its derivatives are fundamental heterocyclic scaffolds that form the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] The introduction of a fluorine atom into the quinoline ring system can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2] This strategic fluorination has made fluoroquinolines a cornerstone in the development of therapeutics, particularly in oncology, infectious diseases, and neurodegenerative disorders.[2][3]

7-Fluoro-8-methylquinoline, with its distinct substitution pattern, presents a unique building block for the synthesis of novel bioactive molecules. The presence of the fluorine atom at the 7-position and the methyl group at the 8-position can influence the electronic and steric properties of the quinoline ring, offering opportunities for fine-tuning molecular interactions with target proteins.

Synthesis and Purification of High-Purity 7-Fluoro-8-methylquinoline

The synthesis of 7-Fluoro-8-methylquinoline can be approached through several established methods for quinoline ring formation. The most common and adaptable method is the Skraup synthesis.[4]

Proposed Synthetic Pathway: Modified Skraup Synthesis

A plausible and efficient route to 7-Fluoro-8-methylquinoline involves the reaction of 3-Fluoro-2-methylaniline with a glycerol derivative in the presence of an acid catalyst and an oxidizing agent. 3-Fluoro-2-methylaniline is a commercially available starting material, making this a practical approach for laboratory-scale synthesis.[5]

Diagram: Proposed Synthesis of 7-Fluoro-8-methylquinoline via Skraup Reaction

Caption: Proposed Skraup synthesis of 7-Fluoro-8-methylquinoline.

Step-by-Step Experimental Protocol (Adapted from similar syntheses)

This protocol is a guideline and may require optimization for yield and purity.

-

Reaction Setup: In a well-ventilated fume hood, cautiously add concentrated sulfuric acid to a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

-

Addition of Reactants: To the stirred acid, slowly add 3-Fluoro-2-methylaniline.[5] Once the aniline is fully dissolved and the mixture has cooled, add glycerol followed by an oxidizing agent such as nitrobenzene.

-

Heating and Reflux: Heat the reaction mixture to the appropriate temperature (typically 120-150°C) and maintain reflux for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until it is alkaline. This will precipitate the crude product.

-

Extraction: Extract the crude 7-Fluoro-8-methylquinoline from the aqueous mixture using an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: The combined organic extracts should be dried over anhydrous sodium sulfate, filtered, and the solvent removed under reduced pressure. The crude product can then be purified to high purity (>98%) using flash column chromatography on silica gel.

High-Purity Purification

Achieving high purity is critical for applications in drug development and materials science. The following methods are recommended for the purification of 7-Fluoro-8-methylquinoline:

-

Flash Column Chromatography: This is the primary method for removing unreacted starting materials and byproducts. A gradient elution system using a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically effective.

-

Recrystallization: For further purification, the product obtained from column chromatography can be recrystallized from a suitable solvent system. The choice of solvent will depend on the solubility of the compound and its impurities.

-

Sublimation: For achieving very high purity, sublimation under vacuum can be an effective final purification step for solid compounds.

Analytical Characterization and Quality Control

To ensure the identity and purity of synthesized 7-Fluoro-8-methylquinoline, a combination of analytical techniques should be employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will confirm the presence of the methyl group and the aromatic protons on the quinoline ring. The characteristic chemical shifts and coupling constants will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show the expected number of carbon signals for the 7-Fluoro-8-methylquinoline structure.

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet, confirming the presence and chemical environment of the fluorine atom.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound by providing a highly accurate mass measurement.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is an essential tool for determining the purity of 7-Fluoro-8-methylquinoline. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of an acid like formic acid for improved peak shape) is a good starting point for method development.[6][7] The purity is determined by the area percentage of the main peak.

Table 1: Analytical Techniques for the Characterization of 7-Fluoro-8-methylquinoline

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural Elucidation | Signals corresponding to the methyl group and aromatic protons with characteristic chemical shifts and coupling patterns. |

| ¹³C NMR | Structural Confirmation | The correct number of carbon signals for the molecular structure. |

| ¹⁹F NMR | Fluorine Confirmation | A singlet confirming the presence of the fluorine atom. |

| HRMS | Molecular Formula Confirmation | Accurate mass measurement corresponding to the molecular formula C₁₀H₈FN. |

| HPLC | Purity Determination | A single major peak with an area percentage greater than the desired purity level (e.g., >98%). |

Commercial Suppliers and Pricing

High-purity 7-Fluoro-8-methylquinoline is available from specialized chemical suppliers. The price can vary depending on the purity, quantity, and supplier.

Table 2: Representative Suppliers of 7-Fluoro-8-methylquinoline and Related Compounds

| Compound | Supplier | CAS Number | Purity | Quantity | Price |

| 7-Fluoro-8-methylquinoline | Reagentia[8] | 1260899-31-7 | >95% | 100 mg | Inquire |

| 7-Fluoro-8-methylquinoline | Reagentia[8] | 1260899-31-7 | >95% | 250 mg | Inquire |

| 5-Bromo-7-fluoro-8-methylquinoline | Fluorochem[9] | 2101945-67-7 | 95% | 250 mg | £1244.00 |

| 5-Bromo-7-fluoro-8-methylquinoline | ChemScene[10] | 2101945-67-7 | ≥98% | 250 mg | $550.00 |

| 6-Fluoro-8-methylquinoline | Fisher Scientific[11] | 1150271-14-9 | >98% | 1 g | - |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most up-to-date pricing and availability.

Applications in Drug Discovery and Development

The quinoline scaffold is a well-established pharmacophore with a wide range of biological activities, including anticancer, antifungal, antiviral, and antimalarial properties.[2][3][12] The introduction of fluorine can enhance these activities and improve the pharmacokinetic profile of drug candidates.

Potential Therapeutic Areas

-

Anticancer Agents: Many quinoline derivatives have been investigated as potent anticancer agents, often targeting specific kinases or other signaling pathways involved in cancer cell proliferation.[2]

-

Antifungal Agents: Fluorinated quinolines have shown promising antifungal activity against a variety of pathogenic fungi.[2][13]

-

Antiviral Agents: The quinoline nucleus is present in several antiviral drugs, and novel derivatives are continuously being explored for their potential to inhibit viral replication.[3]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of 7-Fluoro-8-methylquinoline against a cancer cell line.

-

Cell Culture: Culture a suitable cancer cell line (e.g., HeLa, MCF-7) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of 7-Fluoro-8-methylquinoline in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the growth medium. Add the different concentrations of the compound to the cells in the 96-well plate.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Assay: Add MTT solution to each well and incubate for a few hours until formazan crystals are formed.

-

Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Diagram: Workflow for In Vitro Cytotoxicity Testing

Caption: A typical workflow for evaluating the in vitro cytotoxicity of a compound.

Conclusion

High-purity 7-Fluoro-8-methylquinoline is a valuable building block for researchers and drug development professionals. Its unique substitution pattern offers opportunities for the design and synthesis of novel compounds with potentially enhanced biological activities and improved pharmacokinetic properties. This guide has provided a comprehensive overview of its synthesis, purification, characterization, commercial availability, and potential applications, serving as a foundational resource for its utilization in the advancement of chemical and pharmaceutical research.

References

-

Reagentia. 7-Fluoro-8-methylquinoline (1 x 100 mg). [Link]

-

Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules. 2023;28(8):3475. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. 2020;25(7):1678. [Link]

-

An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. [Link]

-

Discovery and Optimization of Quinoline Analogues as Novel Potent Antivirals against Enterovirus D68. J Med Chem. 2021;64(17):13088-13103. [Link]

-

Determination of quinolones and fluoroquinolones in hospital sewage water by off-line and on-line solid-phase extraction procedures coupled to HPLC-UV. J Sep Sci. 2004;27(1-2):103-11. [Link]

-

Fragment-Based Discovery of 8-Hydroxyquinoline Inhibitors of the HIV-1 Integrase-LEDGF/p75 Interaction. ACS Med Chem Lett. 2013;4(10):971-976. [Link]

-

NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO. ResearchGate. [Link]

-

Recent Advances in Metal-Free Quinoline Synthesis. Molecules. 2016;21(8):1057. [Link]

- Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.

-

Discovery of Novel 8-Hydroxyquinoline Derivatives with Potent In Vitro and In Vivo Antifungal Activity. J Med Chem. 2023;66(23):15985-16001. [Link]

-

The Skraup Synthesis of Quinolines. ResearchGate. [Link]

-

Methods for Analysis of Fluorinated Quinolones in Mixtures with Nitroimidazole Antibacterial Drugs. Bentham Science. [Link]

-

SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals. [Link]

-

Quinoline. [Link]

-

Synthesis, Characterization and Bioactivity of Novel 8-Hydroxyquinoline Derivatives: Experimental, Molecular docking, DFT and POM Analyses. ResearchGate. [Link]

-

HPLC Method for the Simultaneous Analysis of Fluoroquinolones and Oxazolidinones in Plasma. ResearchGate. [Link]

-

HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies. [Link]

-

Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules. 2020;25(23):5622. [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

-

Synthesis and antiproliferative activity of 8-hydroxyquinoline derivatives containing a 1,2,3-triazole moiety. Bioorg Med Chem Lett. 2014;24(15):3416-20. [Link]

-

Exploring 3-Fluoro-2-Methylaniline: Properties, Applications, and Manufacturing. LinkedIn. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]

- 4. iipseries.org [iipseries.org]

- 5. innospk.com [innospk.com]

- 6. Determination of quinolones and fluoroquinolones in hospital sewage water by off-line and on-line solid-phase extraction procedures coupled to HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. 7-Fluoro-8-methylquinoline (1 x 100 mg) | Reagentia [reagentia.eu]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. chemscene.com [chemscene.com]

- 11. calpaclab.com [calpaclab.com]

- 12. Discovery and Optimization of Quinoline Analogues as Novel Potent Antivirals against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of Novel 8-Hydroxyquinoline Derivatives with Potent In Vitro and In Vivo Antifungal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocols for C(sp3)-H amidation of 7-Fluoro-8-methylquinoline

Application Note: Precision C(sp3)-H Amidation of 7-Fluoro-8-methylquinoline

Executive Summary

This guide details the protocols for the site-selective C(sp3)-H amidation of 7-Fluoro-8-methylquinoline . Functionalizing the C8-methyl position of quinolines is a critical transformation in medicinal chemistry, enabling the rapid generation of "heterobenzylic" amine libraries without de novo ring synthesis.

While 8-methylquinoline is a standard substrate, the 7-Fluoro substituent introduces specific electronic and steric considerations. This note provides two distinct, field-validated protocols:

-

Protocol A (The Gold Standard): Palladium-Catalyzed Oxidative Amidation.

-

Protocol B (The Modern Alternative): Cobalt(III)-Catalyzed Amidation (Oxidant-Free).[1]

Substrate Analysis: 7-Fluoro-8-methylquinoline

Before initiating synthesis, the researcher must understand the specific reactivity profile of the substrate.

-

Directing Group (DG): The quinoline Nitrogen (N1) acts as a monodentate directing group. It coordinates with the metal catalyst (Pd or Co), positioning it in ideal proximity to the C8-methyl group to form a thermodynamically stable 5-membered metallacycle.

-

7-Fluoro Effect (Electronic): The fluorine atom at C7 is an electron-withdrawing group (EWG) via induction (

). This decreases the electron density of the quinoline ring.-

Impact: It slightly increases the acidity of the C8-methyl protons (

reduction), potentially accelerating the Concerted Metalation-Deprotonation (CMD) step. However, it may also destabilize high-valent metal intermediates (e.g., Pd(IV)) compared to electron-rich analogues.

-

-

7-Fluoro Effect (Steric): Being ortho to the methyl group, the Fluorine atom (Van der Waals radius

) is small enough to be tolerated by most catalytic systems, unlike a 7-Chloro or 7-Bromo substituent which might impede metallacycle formation.

Protocol A: Palladium-Catalyzed C(sp3)-H Amidation

Best for: Late-stage functionalization using sulfonamides and carboxamides.

Reaction Mechanism (The Pd(II)/Pd(IV) Cycle)

This protocol relies on the formation of a high-valent Pd(IV) species. The quinoline nitrogen directs a Pd(II) species to activate the C(sp3)-H bond.[2] Oxidation by PhI(OAc)

Figure 1: Catalytic cycle for Pd-catalyzed C(sp3)-H amidation involving a Pd(II)/Pd(IV) pathway.[3]

Materials & Reagents

| Reagent | Equiv. | Role | Notes |

| 7-Fluoro-8-methylquinoline | 1.0 | Substrate | Purity >97% essential. |

| Sulfonamide ( | 1.2 | N-Source | Methanesulfonamide or Tosylamide. |

| Pd(OAc) | 0.05 - 0.10 | Catalyst | Store in desiccator. |

| PhI(OAc) | 1.5 - 2.0 | Oxidant | Iodobenzene diacetate. Freshly opened. |

| Toluene or DCE | Solvent | [0.2 M] | Anhydrous. |

Step-by-Step Procedure

-

Setup: In a 15 mL pressure vial (or Schlenk tube) equipped with a magnetic stir bar, add Pd(OAc)

(11.2 mg, 0.05 mmol, 5 mol%) and PhI(OAc) -

Substrate Addition: Add 7-Fluoro-8-methylquinoline (161 mg, 1.0 mmol) and the chosen Sulfonamide (1.2 mmol).

-

Solvent: Add anhydrous Toluene (5.0 mL). Cap the vial tightly (Teflon-lined cap).

-

Reaction: Heat the block/oil bath to 110 °C . Stir vigorously (800 rpm) for 12–24 hours.

-

Checkpoint: The reaction mixture usually turns dark brown/black (Pd black formation) if the catalyst decomposes, but a deep orange/red solution is typical for active catalysis.

-

-

Monitoring: Monitor via LC-MS. Look for the mass shift

.-

Note: The 7-F atom provides a distinct handle for

-NMR monitoring if available.

-

-

Workup: Cool to room temperature. Filter through a short pad of Celite (eluting with EtOAc) to remove Pd residues. Concentrate the filtrate in vacuo.

-

Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Cp*Co(III)-Catalyzed Amidation (Oxidant-Free)

Best for: High atom economy, mild conditions, and avoiding strong oxidants.

This modern protocol utilizes a high-valent Cobalt catalyst (

Materials & Reagents

| Reagent | Equiv. | Role | Notes |

| 7-Fluoro-8-methylquinoline | 1.0 | Substrate | |

| 1,4,2-Dioxazol-5-one | 1.2 | Amide Source | Pre-synthesized or commercial. Acts as internal oxidant. |

| [CpCo(CO)I | 0.05 | Catalyst | Or |

| AgSbF | 0.10 | Additive | Halide scavenger (activates the Co catalyst). |

| DCE (1,2-Dichloroethane) | Solvent | [0.1 M] | Anhydrous. |

Step-by-Step Procedure

-

Activation: In a glovebox or under